

# Spectroscopic Profile of Z-Glu(OBzl)-OH: A Technical Guide

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## Compound of Interest

Compound Name: Z-Glu(OBzl)-OH

Cat. No.: B554520

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the protected amino acid, N-Carbobenzoxy-L-glutamic acid  $\gamma$ -benzyl ester (**Z-Glu(OBzl)-OH**). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a centralized resource for its structural characterization.

## Introduction

**Z-Glu(OBzl)-OH** is a commonly used building block in peptide synthesis. The benzyloxycarbonyl (Z) group on the amine and the benzyl (Bzl) ester on the side-chain carboxylic acid provide robust protection during coupling reactions, which can be selectively removed under specific conditions. Accurate and thorough spectroscopic analysis is paramount to verify the purity and structural integrity of this compound before its use in complex synthetic pathways. This guide presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Z-Glu(OBzl)-OH**. It is important to note that while the mass spectrometry data is based on the calculated exact mass, the NMR and IR data are compiled from typical values for the constituent functional groups and data from closely related structures, as a complete experimental dataset for this specific molecule is not readily available in public spectral databases.

## NMR Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Solvent: DMSO- $\text{d}_6$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.5	br s	1H	-COOH
~7.8	d	1H	-NH
7.38 - 7.25	m	10H	Ar-H (Z and Bzl)
5.10	s	2H	-CH <sub>2</sub> - (Bzl)
5.05	s	2H	-CH <sub>2</sub> - (Z)
~4.1	m	1H	$\alpha$ -CH
~2.4	t	2H	$\gamma$ -CH <sub>2</sub>
2.1 - 1.9	m	2H	$\beta$ -CH <sub>2</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Solvent: DMSO- $\text{d}_6$

Chemical Shift ( $\delta$ ) ppm	Assignment
~173.5	-COOH
~172.0	$\gamma$ -C=O (ester)
~156.0	Urethane C=O
~137.0	Ar-C (ipso, Z)
~136.0	Ar-C (ipso, Bzl)
128.5 - 127.5	Ar-CH (Z and Bzl)
~66.0	-CH <sub>2</sub> - (Bzl)
~65.5	-CH <sub>2</sub> - (Z)
~54.0	$\alpha$ -CH
~30.0	$\gamma$ -CH <sub>2</sub>
~27.0	$\beta$ -CH <sub>2</sub>

## Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 2500	Broad	O-H stretch (Carboxylic Acid)
~3300	Medium	N-H stretch (Amide)
3100 - 3000	Medium	C-H stretch (Aromatic)
2950 - 2850	Medium	C-H stretch (Aliphatic)
~1735	Strong	C=O stretch (Ester)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1690	Strong	C=O stretch (Urethane)
1550 - 1500	Strong	N-H bend (Amide II)
1470 - 1450	Medium	C=C stretch (Aromatic)
1250 - 1200	Strong	C-O stretch (Ester, Carboxylic Acid)
~750 and ~700	Strong	C-H out-of-plane bend (Aromatic)

## Mass Spectrometry

Table 4: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>21</sub> NO <sub>6</sub>	-
Molecular Weight	371.38 g/mol	-
Exact Mass	371.136888 Da	PubChem[1]
Predicted [M+H] <sup>+</sup>	372.144163	Calculated
Predicted [M+Na] <sup>+</sup>	394.126058	Calculated

## Experimental Protocols

The following sections detail standardized protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). The solution is transferred to a 5 mm NMR tube. The sample is then vortexed to ensure homogeneity. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

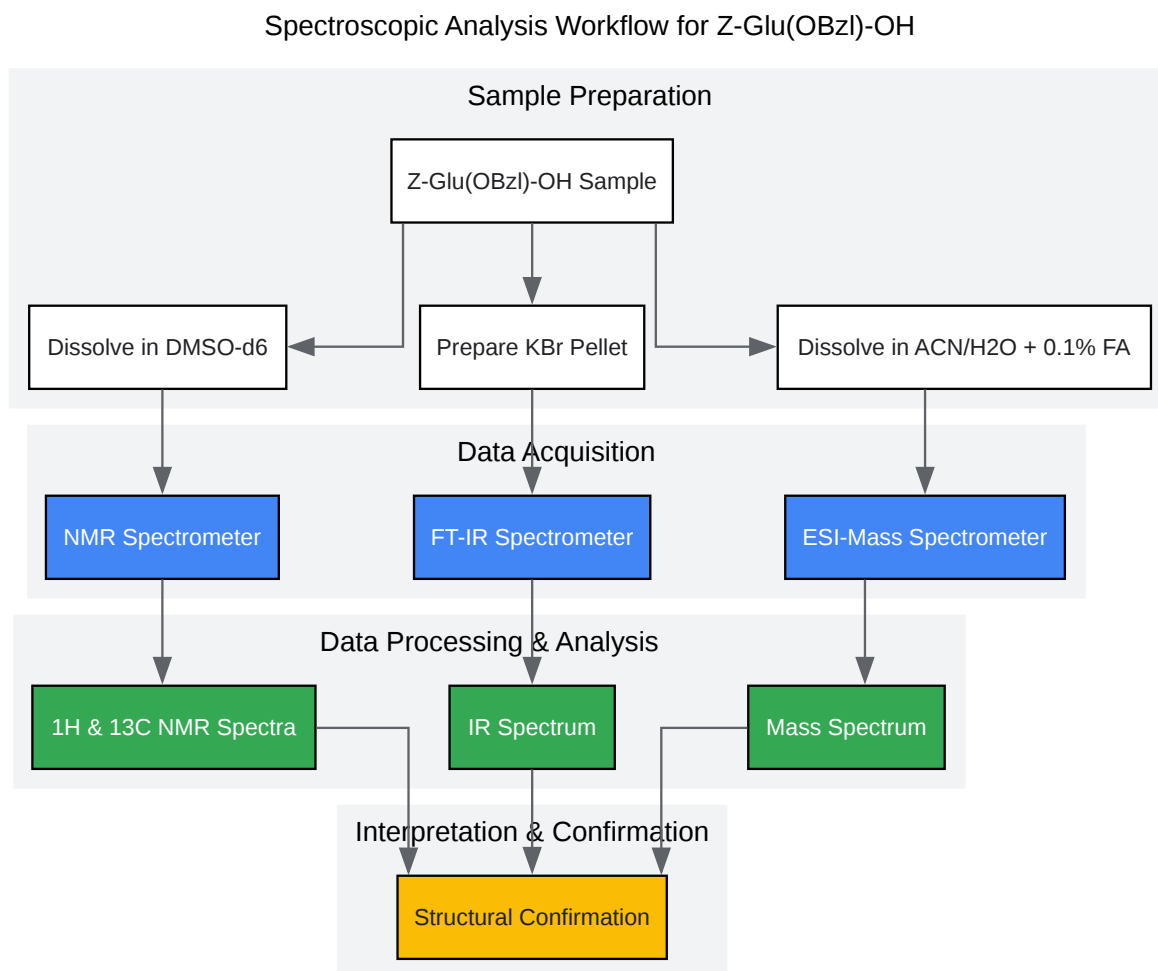
The solid sample is prepared as a potassium bromide (KBr) pellet. Approximately 1-2 mg of **Z-Glu(OBzl)-OH** is finely ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier-Transform Infrared spectrometer over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

## Electrospray Ionization Mass Spectrometry (ESI-MS)

The sample is dissolved in a suitable solvent, typically a mixture of acetonitrile and water with 0.1% formic acid, to a concentration of approximately 1 mg/mL. The solution is then introduced into the electrospray ionization source of a mass spectrometer. The analysis is performed in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$  and other adducts like the sodium adduct  $[\text{M}+\text{Na}]^+$ .

## Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Z-Glu(OBzl)-OH**, from sample preparation to data interpretation and structural confirmation.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. Z-D-Glu-OBzl | C<sub>20</sub>H<sub>21</sub>NO<sub>6</sub> | CID 7018162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Z-Glu(OBzl)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554520#spectroscopic-data-for-z-glu-obzl-oh-nmr-ir-mass-spec]

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